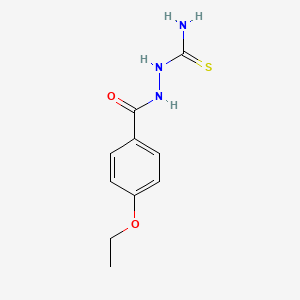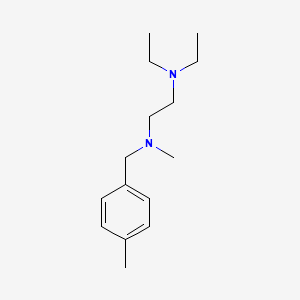
N-(3-chlorophenyl)-N'-8-quinolinylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-N'-8-quinolinylurea, commonly known as CQ or chloroquine, is a synthetic drug that has been used for the treatment of malaria since the 1940s. It has also been used for the treatment of other diseases such as rheumatoid arthritis and lupus. CQ is a member of the 4-aminoquinoline family of compounds and has a unique chemical structure that allows it to interact with a variety of biological targets.
Mechanism of Action
The mechanism of action of CQ is not fully understood. It is known to accumulate in the lysosomes of cells and disrupt their function. CQ also inhibits the formation of hemozoin, a toxic byproduct of the malaria parasite's metabolism. Additionally, CQ has been shown to have immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
CQ has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as phospholipase A2 and protein kinase C. CQ has also been shown to inhibit the production of reactive oxygen species and to scavenge free radicals. In addition, CQ has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
CQ has several advantages for use in lab experiments. It has a well-established safety profile and is relatively inexpensive. CQ is also readily available and can be synthesized on a large scale. However, CQ has some limitations. It has a narrow therapeutic index and can be toxic at high doses. In addition, CQ has been shown to have a variety of off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on CQ. One area of interest is the development of new derivatives of CQ that have improved pharmacological properties. Another area of interest is the identification of new targets for CQ, which may lead to the development of new therapeutic applications. Additionally, there is interest in the use of CQ as a tool for studying lysosomal function and autophagy. Finally, there is ongoing research into the use of CQ in combination with other drugs for the treatment of various diseases.
Synthesis Methods
CQ is synthesized by reacting 3-chloroaniline with 8-hydroxyquinoline in the presence of a base such as sodium hydroxide. The resulting product is then treated with urea to form CQ. The synthesis of CQ is a relatively simple process and can be carried out on a large scale.
Scientific Research Applications
CQ has been extensively studied for its antimalarial properties. It is known to inhibit the growth of the malaria parasite by interfering with the heme detoxification pathway. CQ has also been shown to have immunomodulatory effects, which may be useful in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
properties
IUPAC Name |
1-(3-chlorophenyl)-3-quinolin-8-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c17-12-6-2-7-13(10-12)19-16(21)20-14-8-1-4-11-5-3-9-18-15(11)14/h1-10H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKDSHVZTCPJDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)NC3=CC(=CC=C3)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(allyloxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5752779.png)
![methyl N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]glycinate](/img/structure/B5752787.png)
![3-{4-[(isopropylamino)sulfonyl]phenyl}propanoic acid](/img/structure/B5752790.png)


![5-(2-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}hydrazino)-3-(methylthio)-4-isothiazolecarbonitrile](/img/structure/B5752826.png)
![2-[(4-fluorophenyl)thio]-N-2-naphthylacetamide](/img/structure/B5752829.png)



![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5752852.png)


![2-{[2-(2-phenylethyl)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5752892.png)